molecular formula C25H25KNP B13154614 potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide

potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide

Cat. No.: B13154614
M. Wt: 409.5 g/mol
InChI Key: FRPYRVZENYZXFB-UHFFFAOYSA-N
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Description

Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide is a complex organophosphorus compound It features a potassium cation coordinated to an amide anion, which is further substituted with a 2,6-dimethylphenyl group and a 2-(diphenylphosphino)cyclopent-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide typically involves the reaction of 2,6-dimethylphenylamine with a cyclopent-1-en-1-yl derivative in the presence of a diphenylphosphine reagent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The potassium cation is introduced through the use of potassium tert-butoxide or potassium hydride as a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.

Mechanism of Action

The mechanism by which potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide exerts its effects involves coordination to metal centers in catalytic processes. The diphenylphosphino group acts as a strong electron-donating ligand, stabilizing the metal center and facilitating various catalytic cycles. The amide group can also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide: is similar to other organophosphorus compounds such as:

Uniqueness

What sets this compound apart is its unique combination of a cyclopent-1-en-1-yl group and a diphenylphosphino group, providing distinct steric and electronic properties. This makes it particularly effective in specific catalytic applications where traditional phosphine ligands may not perform as well.

Properties

Molecular Formula

C25H25KNP

Molecular Weight

409.5 g/mol

IUPAC Name

potassium;(2,6-dimethylphenyl)-(2-diphenylphosphanylcyclopenten-1-yl)azanide

InChI

InChI=1S/C25H25NP.K/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22;/h3-9,11-16H,10,17-18H2,1-2H3;/q-1;+1

InChI Key

FRPYRVZENYZXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[N-]C2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4.[K+]

Origin of Product

United States

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